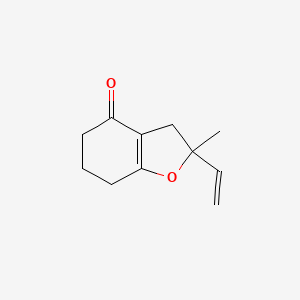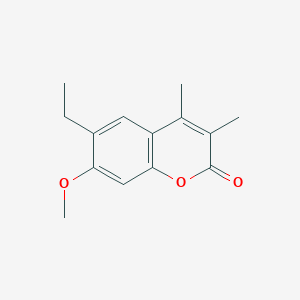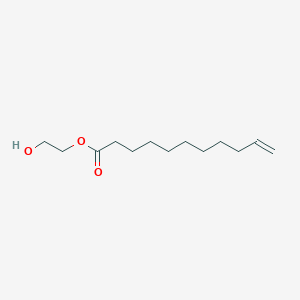
10-Undecenoic acid, 2-hydroxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Undecenoic acid, 2-hydroxyethyl ester is an organic compound derived from 10-undecenoic acid. It is an ester formed by the reaction of 10-undecenoic acid with 2-hydroxyethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-undecenoic acid, 2-hydroxyethyl ester typically involves the esterification of 10-undecenoic acid with 2-hydroxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of immobilized catalysts can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
10-Undecenoic acid, 2-hydroxyethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 10-undecenoic acid and 2-hydroxyethanol in the presence of an acid or base.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids and aldehydes.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
Hydrolysis: 10-Undecenoic acid and 2-hydroxyethanol.
Oxidation: Carboxylic acids and aldehydes.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
10-Undecenoic acid, 2-hydroxyethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential as an antifungal agent and its use in drug delivery systems.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-undecenoic acid, 2-hydroxyethyl ester varies depending on its application. In antimicrobial applications, it is believed to disrupt the cell membrane of microorganisms, leading to cell death. The compound may also interfere with the synthesis of essential fatty acids in microbial cells, inhibiting their growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
10-Undecenoic acid: The parent compound, known for its antifungal properties.
10-Undecenoic acid, ethyl ester: Another ester derivative with similar applications.
Methyl 10-undecenoate: A methyl ester with comparable chemical properties.
Uniqueness
10-Undecenoic acid, 2-hydroxyethyl ester is unique due to the presence of the 2-hydroxyethyl group, which imparts different solubility and reactivity characteristics compared to other esters. This makes it particularly useful in applications where specific solubility or reactivity is required.
Properties
CAS No. |
107728-77-8 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
2-hydroxyethyl undec-10-enoate |
InChI |
InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-10-13(15)16-12-11-14/h2,14H,1,3-12H2 |
InChI Key |
JMGKCDPBDHOOPT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)OCCO |
Related CAS |
67719-56-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


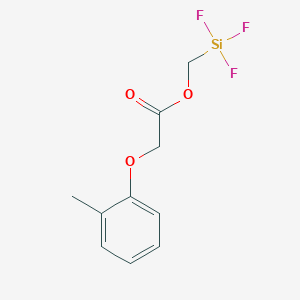
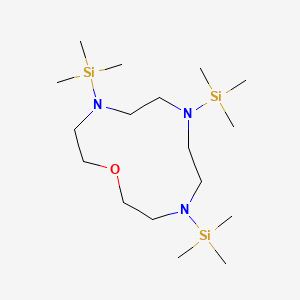
![N-(3-Methoxyphenyl)-3-[methyl(phenyl)amino]prop-2-ynamide](/img/structure/B14320638.png)
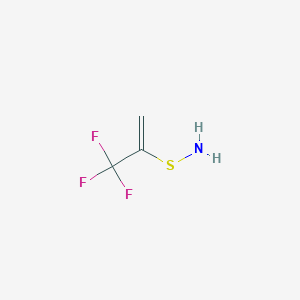
![3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine](/img/structure/B14320652.png)
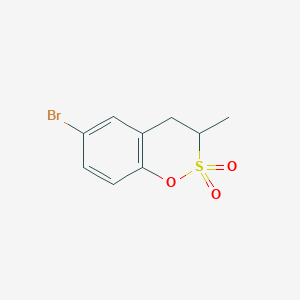
![15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid](/img/structure/B14320682.png)
![2,2'-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile)](/img/structure/B14320685.png)

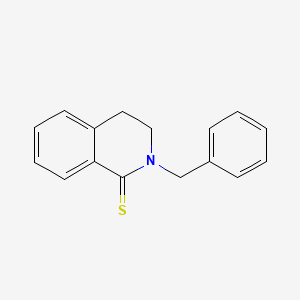
![8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B14320704.png)
